molecular formula C16H13NO3S B1439109 (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid CAS No. 1212403-91-2

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid

Cat. No.: B1439109
CAS No.: 1212403-91-2
M. Wt: 299.3 g/mol
InChI Key: OEVDEDUEMHVAMJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C16H13NO3S . It has a molecular weight of 299.35 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

One of the research applications involves understanding the antioxidant capacity of related compounds. The ABTS/PP decolorization assay is a method used to measure antioxidant capacity, highlighting the reaction pathways of antioxidants like phenolic substances with radical cations such as ABTS•+. This assay reveals that certain antioxidants can form coupling adducts with ABTS•+, contributing to their total antioxidant capacity. Such studies offer insights into the mechanisms through which related compounds might exhibit antioxidant activities, suggesting their potential application in developing antioxidant therapies or supplements (Ilyasov et al., 2020).

Synthetic Approaches and Chemical Properties

Research on synthetic methodologies and chemical transformations of related benzothiazole and benzisothiazolone derivatives provides a basis for developing new chemical entities. For example, the synthesis and transformation of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, which share a structural resemblance with benzisothiazolone compounds, have shown significant synthetic and pharmacological potentials. These compounds are synthesized primarily through the cyclization of salicylic acid derivatives and have shown promise in antimicrobial, antitumor, and anticoagulant activities, suggesting avenues for developing novel therapeutic agents (Hryhoriv et al., 2021).

Pharmacological Potential

The pharmacological potential of compounds structurally related to (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid is vast. For instance, caffeic acid derivatives, which bear phenolic structures, have been extensively studied for their broad spectrum of biological activities and therapeutic applications. These studies unveil the potential of using such frameworks as templates for developing new chemical entities aimed at treating diseases associated with oxidative stress, further emphasizing the therapeutic potential of related compounds (Silva et al., 2014).

Safety and Hazards

This compound is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . As with all chemicals, it should be handled with appropriate safety precautions.

Properties

IUPAC Name

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-15-12-8-4-5-9-14(12)21-17(15)13(16(19)20)10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVDEDUEMHVAMJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid
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(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid
Reactant of Route 3
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid
Reactant of Route 4
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid
Reactant of Route 5
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid

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